molecular formula C7H6O3S B1306817 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde CAS No. 204905-77-1

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

Cat. No. B1306817
M. Wt: 170.19 g/mol
InChI Key: GNVXYRDVJKJZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07279534B2

Procedure details

A di-ol triblock copolymer, of the structure HO-BAB-OH, was synthesized from 3,4-ethylenedioxythiophene and a precursor that contained a hydroxyl group at one end and an EDOT group at the other end. This precursor was prepared by reacting a mono-amino mono-hydroxyl terminated poly(ethylene glycol) oligomer with 3,4-ethylenedioxythiophene-2-carboxaldehyde under the conditions described in Example #18, Part A. 3,4-Ethylenedioxythiophene-2-carboxaldehyde was prepared according to the Mohanakrishnan method in high yield (Mohanakrishnan et al., Tetrahedron, 55, 11745-11754 (1999)). The tri-block copolymers were made as follows: 2 mmol of PEGmonoEDOT with average molecular weight of 1500 Dalton and 170 mmol EDOT were mixed in butanol and heated at 80° C. To this solution, a solution of Baytron® C from Bayer (50% iron p-toluenesulfonate in butanol) was added drop-wise over 30 minutes. The reaction was stirred at room temperature for 6 days then the product was filtered and extracted with copious amount of water. Butyl acetate (150 mL) was added under stirring and the butanol was removed by fractional distillation. The resulting butyl acetate suspension was mixed with a trimer of hexamethylene diisocyanate at a ratio NCO/OH of 1.2 (Bayhydrur XP 7007 from Bayer). This mixture was used to cast coatings on primed iron panels. The resulting polyurethane coatings had a conductivity of 1×10−4 S/cm.
[Compound]
Name
BAB-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mono-amino mono-hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
170 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
iron p-toluenesulfonate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[CH:4][S:5][CH:6]=2)[O:2]1.[CH2:10]([OH:14])CCC>C1(C)C=CC(S([O-])(=O)=O)=CC=1.[Fe+2].C1(C)C=CC(S([O-])(=O)=O)=CC=1>[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[C:4]([CH:10]=[O:14])[S:5][CH:6]=2)[O:2]1 |f:2.3.4|

Inputs

Step One
Name
BAB-OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=CSC=C2OC1
Step Two
Name
mono-amino mono-hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
170 mmol
Type
reactant
Smiles
C1COC2=CSC=C2O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
iron p-toluenesulfonate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[Fe+2].C1(=CC=C(C=C1)S(=O)(=O)[O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This precursor was prepared
CUSTOM
Type
CUSTOM
Details
terminated poly(ethylene glycol) oligomer with 3,4-ethylenedioxythiophene-2-carboxaldehyde under the conditions
CUSTOM
Type
CUSTOM
Details
in high yield (Mohanakrishnan et al., Tetrahedron, 55, 11745-11754 (1999))
FILTRATION
Type
FILTRATION
Details
the product was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with copious amount of water
ADDITION
Type
ADDITION
Details
Butyl acetate (150 mL) was added
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
the butanol was removed by fractional distillation
ADDITION
Type
ADDITION
Details
The resulting butyl acetate suspension was mixed with a trimer of hexamethylene diisocyanate at a ratio NCO/OH of 1.2 (Bayhydrur XP 7007 from Bayer)

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
C1OC2=C(SC=C2OC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.